N-(2,6-dichlorophenyl)-N-prop-2-enyl-1,4,5,6-tetrahydropyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidines. This compound is characterized by its unique chemical structure, which includes a tetrahydropyrimidine core substituted with a dichlorophenyl group and a prop-2-enyl moiety. The compound's chemical identity is defined by its IUPAC name and various identifiers such as the CAS number and InChI key.
This compound falls under the category of organic compounds, specifically classified as an organoheterocyclic compound. It is part of the broader class of pyrimidines, which are aromatic heteropolycyclic compounds containing nitrogen atoms in their ring structure. The classification can be summarized as follows:
The synthesis of N-(2,6-dichlorophenyl)-N-prop-2-enyl-1,4,5,6-tetrahydropyrimidin-2-amine typically involves multi-step reactions that may include:
The exact synthetic route may vary depending on the starting materials and desired yield.
The molecular structure of N-(2,6-dichlorophenyl)-N-prop-2-enyl-1,4,5,6-tetrahydropyrimidin-2-amine can be represented with its molecular formula . Key structural features include:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Weight | 303.18 g/mol |
InChI Key | YENZSPIOXMNEFF-UHFFFAOYSA-N |
SMILES | C=CC(NC1=NC=C(C=N1)C(Cl)=C(Cl)C)C |
N-(2,6-dichlorophenyl)-N-prop-2-enyl-1,4,5,6-tetrahydropyrimidin-2-amine can participate in various chemical reactions typical for pyrimidine derivatives:
Further studies are required to clarify its precise mechanism of action.
The physical and chemical properties of N-(2,6-dichlorophenyl)-N-prop-2-enyl-1,4,5,6-tetrahydropyrimidin-2-amine include:
Property | Value |
---|---|
Appearance | Solid |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Boiling Point | Not specified |
These properties indicate that the compound's behavior in various environments can significantly impact its applications.
N-(2,6-dichlorophenyl)-N-prop-2-enyl-1,4,5,6-tetrahydropyrimidin-2-amine has potential applications in several scientific fields:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5